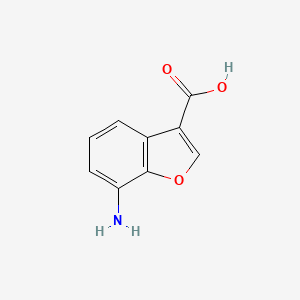

7-Aminobenzofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

7-amino-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C9H7NO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,10H2,(H,11,12) |

InChI Key |

DWDDCOSESJQKOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC=C2C(=O)O |

Origin of Product |

United States |

The Significance of Benzofuran Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

The benzofuran (B130515) scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in the landscape of organic and medicinal chemistry. chemenu.combldpharm.com These heterocyclic systems are integral components of numerous natural products and synthetically derived molecules that exhibit a vast spectrum of biological and pharmacological activities. chemenu.com The inherent versatility of the benzofuran nucleus allows for extensive functionalization, making it a highly attractive framework for drug discovery and development. chemenu.com

Benzofuran derivatives are noted for a wide array of therapeutic properties, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiarrhythmic activities. chemenu.com For instance, drugs like Amiodarone and Dronedarone, which contain a benzofuran core, are prescribed for managing cardiac arrhythmias. chemenu.com Furthermore, naturally occurring compounds such as psoralens, which are technically furocoumarins, are used in treating skin conditions like psoriasis. The broad utility of these compounds has spurred significant interest among chemists to devise novel and efficient synthetic methodologies for constructing the benzofuran core.

Modern organic synthesis has seen the development of numerous catalytic strategies to build benzofuran derivatives, often employing transition metals like palladium, copper, and nickel. These methods, including Sonogashira coupling and various intramolecular cyclization reactions, provide pathways to a diverse range of substituted benzofurans, demonstrating the scaffold's importance in creating complex molecular architectures. chemenu.com

An Overview of the Research Landscape for 7 Aminobenzofuran 3 Carboxylic Acid Analogs and Derivatives

In contrast to the extensive and well-documented research on the broader benzofuran (B130515) class, the specific compound 7-Aminobenzofuran-3-carboxylic acid (CAS 1780819-04-6) occupies a more nascent and largely unexplored niche in the scientific literature. chemenu.com A thorough review indicates that while the compound is commercially available, detailed studies on its synthesis, derivatization, and application in medicinal chemistry are not widely published.

The research landscape is more populated with studies on other isomers of aminobenzofuran carboxylic acids and their derivatives. For example, significant research has been conducted on analogs derived from 5-aminobenzofuran-2-carboxylate, which have been explored for their potential as antiproliferative agents. Similarly, processes for the preparation of 3-aroyl-5-aminobenzofuran derivatives, which are useful as antiarrhythmic drugs, have been patented and described in the literature. There are also reports on the synthesis and analgesic activity of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which share the 7-substitution and 3-carboxylic acid pattern but differ in the nature of the substituent at the 7-position and the saturation of the furan (B31954) ring.

This disparity highlights that while the general benzofuran scaffold is of immense interest, the research focus has been concentrated on specific isomers, likely driven by their synthetic accessibility or observed biological activities. The limited publicly available data on the derivatives and analogs of this compound suggests that its potential as a building block in medicinal chemistry is yet to be thoroughly investigated or reported.

Chemical Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1780819-04-6 |

| Chemical Formula | C₉H₇NO₃ |

| IUPAC Name | 7-aminobenzo[b]furan-3-carboxylic acid |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Amiodarone |

| Dronedarone |

| Psoralen |

| 5-Aminobenzofuran-2-carboxylate |

| 3-Aroyl-5-aminobenzofuran derivatives |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Aminobenzofuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-Aminobenzofuran-3-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

One-Dimensional NMR (¹H and ¹³C) Applications

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the carboxylic acid (COOH) proton. The aromatic protons on the benzene (B151609) ring (H-4, H-5, and H-6) would typically appear in the downfield region of approximately 6.5-8.0 ppm, with their specific shifts and coupling patterns (doublets, triplets) revealing their connectivity. The proton on the furan (B31954) ring (H-2) would likely resonate as a singlet in a similar aromatic region. The amine protons are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The most downfield signal, often a broad singlet appearing above 10-12 ppm, would be characteristic of the acidic carboxylic acid proton. libretexts.orgresearchgate.net

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would reveal all nine unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, expected to appear in the 165-180 ppm range. ucl.ac.uknih.gov The carbons of the benzofuran (B130515) ring system would resonate between approximately 100 and 160 ppm. The carbon bearing the amino group (C-7) and the oxygen-bound furan carbons (C-3a and C-7a) would have their chemical shifts significantly influenced by these heteroatoms. Differentiating between the various aromatic CH carbons would rely on correlations established in 2D NMR experiments.

| Predicted ¹H NMR Data for this compound |

| Proton |

| H-2 |

| Aromatic (H-4, H-5, H-6) |

| NH₂ |

| COOH |

| Predicted ¹³C NMR Data for this compound |

| Carbon |

| C=O (Carboxylic Acid) |

| Aromatic/Furan Carbons |

Note: The tables contain predicted data based on general principles and data for analogous structures. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through 2-3 bonds. sdsu.edu It would be instrumental in tracing the connectivity of the protons on the benzene ring, for example, showing a cross-peak between H-4 and H-5, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. columbia.edu It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton's signal from the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry in complex 3D structures, NOESY can also help confirm spatial proximities in planar molecules. For instance, it could show a correlation between the H-6 proton and the amine protons at C-7, further confirming their adjacent positions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable information about the molecule's substructures.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the parent ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, with a formula of C₉H₇NO₃, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. mdpi.com

Tandem Mass Spectrometry (MS/MS)

In MS/MS, the molecular ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. researchgate.net This provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation patterns would be expected:

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), which would result in a prominent fragment ion corresponding to the 7-aminobenzofuran (B1280361) cation. libretexts.orgdocbrown.info

Loss of H₂O: Loss of a water molecule (18 Da) from the carboxylic acid group is another possible fragmentation pathway.

Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44 Da) is also a characteristic fragmentation of carboxylic acids.

| Predicted HRMS and MS/MS Fragmentation Data for this compound |

| Analysis |

| HRMS |

| MS/MS |

| MS/MS |

| MS/MS |

Note: The table contains predicted data. Actual fragmentation patterns can be influenced by the ionization method and collision energy.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing excellent information for identifying functional groups. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. wvu.edu The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. savemyexams.com For this compound, the IR spectrum is expected to display a combination of absorptions arising from its primary amine, carboxylic acid, and aromatic benzofuran core.

The presence of the carboxylic acid functional group gives rise to several distinct and easily identifiable peaks. A very broad and strong absorption band is anticipated in the 3300–2500 cm⁻¹ region, which corresponds to the O-H stretching vibration. tutorchase.comlibretexts.org The significant breadth of this peak is a direct consequence of intermolecular hydrogen bonding, which typically causes carboxylic acids to form dimeric structures in the solid state. spectroscopyonline.com Additionally, a strong and sharp peak representing the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹. libretexts.org Due to conjugation with the benzofuran ring system, this peak is likely to appear in the lower end of the range, typically between 1710 and 1680 cm⁻¹. spectroscopyonline.com A medium-to-strong C-O stretching vibration is also predicted to occur in the 1320–1210 cm⁻¹ range. libretexts.orgspectroscopyonline.com

The primary amine (-NH₂) group introduces its own characteristic absorptions. Typically, primary amines exhibit two medium-intensity bands in the 3500–3300 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching vibrations. wvu.edusavemyexams.com These peaks are generally sharper than the O-H stretching band from the carboxylic acid.

The aromatic benzofuran backbone contributes to the spectrum as well. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹), while in-ring C=C stretching vibrations produce a series of peaks in the 1600–1450 cm⁻¹ region. libretexts.org The ether-like C-O-C stretch of the furan ring is anticipated to absorb within the 1300–1000 cm⁻¹ fingerprint region. wvu.edu

A summary of the predicted IR absorption frequencies for this compound is presented below.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3500 - 3300 | Medium, Sharp (two bands) |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| C-O-C Stretch | Furan Ring Ether | 1300 - 1000 | Medium |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. mt.com It relies on the inelastic scattering of monochromatic light, known as the Raman effect. mt.com While IR spectroscopy is most sensitive to vibrations involving a change in dipole moment (polar bonds), Raman spectroscopy is more sensitive to vibrations that cause a change in the polarizability of the electron cloud, making it particularly effective for analyzing non-polar and symmetric bonds. mt.com

For this compound, the Raman spectrum would provide confirmatory and additional structural information. The symmetric vibrations of the aromatic ring system are expected to produce strong and sharp signals, which are often weak in the IR spectrum. researchgate.net The C=O stretching vibration is also observable in Raman spectra, though typically with less intensity than in IR. mdpi.com

Spectra of solid samples often feature sharper and more complex bands compared to those in solution. nih.gov A key advantage of Raman spectroscopy is its ability to probe low-frequency vibrations (typically below 200 cm⁻¹). semanticscholar.org These low-wavenumber modes correspond to collective motions of the entire molecule, such as lattice vibrations and intermolecular motions, providing crucial information about the crystalline packing and polymorphic form of the solid material. mt.comsemanticscholar.org

The predicted Raman shifts for this compound are summarized in the following table.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3500 - 3300 | Weak |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Weak to Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Strong |

| Ring Breathing Modes | Benzofuran System | 1000 - 800 | Strong |

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization

While spectroscopic methods provide information about functional groups and connectivity, single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions can be determined with high precision. researchgate.net

For this compound, an X-ray crystal structure would provide unambiguous data on bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planarity of the benzofuran ring system and reveal the exact conformation of the carboxylic acid and amine substituents relative to the ring.

Although a published crystal structure for this compound was not identified in the search, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, which is essential for a complete structural characterization.

Table 3: Representative Crystallographic Data Obtainable for a Benzofuran Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₉H₇NO₃ |

| Formula Weight | The mass of one mole of the compound. | 177.16 g/mol |

| Crystal System | The class of the crystal's lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5 Å, b = 5.2 Å, c = 17.1 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105°, γ = 90° |

| V (ų) | The volume of the unit cell. | 735 ų |

| Z | The number of molecules per unit cell. | 4 |

Structure Activity Relationship Sar Studies of 7 Aminobenzofuran 3 Carboxylic Acid Derivatives

Elucidation of Pharmacophoric Requirements within Benzofuran-3-carboxylic Acid Frameworks

The benzofuran-3-carboxylic acid framework constitutes a significant pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The core structure, consisting of a benzene (B151609) ring fused to a furan (B31954) ring, provides a rigid scaffold upon which various functional groups can be strategically placed to interact with biological targets.

Key pharmacophoric features include:

The Benzofuran (B130515) Core: This planar, bicyclic system is a fundamental structural unit found in many biologically active compounds. Its aromatic nature allows for π-π stacking interactions with biological macromolecules.

The Carboxylic Acid Group at C-3: The carboxylic acid moiety at the 3-position is a critical interaction point. researchgate.net It can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can engage in ionic interactions with receptor sites. mdpi.com Its presence is often crucial for activities such as carbonic anhydrase inhibition. acs.org

Impact of Substituent Variation on Biological Efficacy

The modification of substituents on the benzofuran-3-carboxylic acid core has a profound impact on biological activity, altering potency, selectivity, and pharmacokinetic properties.

The position and chemical nature of the amino group are critical determinants of biological activity. In the broader class of benzofuran derivatives, amino groups and their modifications, such as the formation of aminoalkyl derivatives, have been explored. For instance, the introduction of a morpholinomethyl group at the 2-position of a benzofuran-3-carboxylic acid ester suggests potential for enhanced interaction with biological targets. ontosight.ai The basicity of the nitrogen atom in the amino group can be crucial for forming salt bridges or hydrogen bonds with target enzymes or receptors.

Converting the carboxylic acid at the C-3 position into esters or amides is a common strategy to modulate a compound's biological profile. This modification significantly affects properties like lipophilicity, cell permeability, and metabolic stability.

Esters: Esterification of the carboxylic acid, for example, into methyl or ethyl esters, can enhance cytotoxic activity. nih.gov However, in some cases, unsubstituted esters show no microbiological activity, indicating that the free carboxylic acid or other ring substituents are necessary for certain effects. mdpi.com Studies on 3-substituted-benzofuran-2-carboxylic esters have shown that these derivatives can act as inhibitors of ischemic cell death. nih.gov

Amides: The formation of amide derivatives has been a particularly successful strategy. A comprehensive study on benzofuran-2-carboxylic acid N-(substituted)phenylamides revealed potent cytotoxic activities against a range of human cancer cell lines. nih.gov The nature of the substituent on the phenylamide ring was found to be crucial, with hydrophobic groups potentiating anticancer and NF-κB inhibitory activity. nih.gov SAR analysis identified benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide as a lead scaffold with both outstanding anticancer and NF-κB inhibitory effects. nih.gov In contrast, amide derivatives lacking specific halogen-containing alkyl substituents may not exhibit significant cytotoxic properties. nih.gov

Table 1: Effect of Carboxylic Acid Modification on Cytotoxicity

| Compound Type | Modification | Biological Activity Finding | Reference |

|---|---|---|---|

| Acid | Free -COOH | Did not show cytotoxic properties toward cancer cell lines. | nih.gov |

| Ester | -COOCH3 | Did not show cytotoxic properties toward cancer cell lines. | nih.gov |

| Amide | -CONH-R | Exhibited potent cytotoxic activities, dependent on the R-group. N-(4'-hydroxy)phenylamide was a lead scaffold. | nih.gov |

| Amide | -CONH-R (lacking halogen-containing alkyl groups) | Did not show cytotoxic properties toward cancer cell lines. | nih.gov |

The introduction of halogens (e.g., bromine, chlorine) and various alkyl or aryl groups onto the benzofuran ring is a key strategy for enhancing biological efficacy.

Halogenation: The presence, type, and position of a halogen atom can dramatically increase potency. nih.gov Halogens can form "halogen bonds," which are attractive interactions that improve binding affinity to molecular targets. nih.gov For example, introducing a halogen into the benzofuran structure is often necessary to impart antimicrobial activity where none existed before. mdpi.com Specifically, derivatives with two halogen substitutions on an acetyl group were active against Gram-positive cocci, while mono-halogenated versions were not. mdpi.com In another study, a 5-bromo-substituted benzofuran derivative was the most effective antiproliferative agent against MDA-MB-231 breast cancer cells, with a potency comparable to the drug Doxorubicin. acs.org However, the placement is critical; substituting a bromine atom directly onto the benzene or furan ring does not always increase cytotoxic activity. nih.gov The activity of some compounds is linked to a bromoacetyl substituent rather than direct ring bromination. nih.gov

Alkyl/Aryl Substitutions: The addition of alkyl or aryl groups can also modulate activity. SAR studies have revealed that electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl substituent tend to increase antimicrobial potency. nih.gov Conversely, electron-donating groups were found to weaken it. nih.gov

Table 2: Impact of Halogenation on Anticancer Activity

| Compound | Key Structural Feature | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| 1 | Bromine on methyl group at C-3 | K562 (Leukemia) | 5 | nih.gov |

| 1 | Bromine on methyl group at C-3 | HL60 (Leukemia) | 0.1 | nih.gov |

| 9e | 5-Bromo substitution | MDA-MB-231 (Breast) | 2.52 | acs.org |

| 9e | 5-Bromo substitution | MCF-7 (Breast) | 14.91 | acs.org |

| Doxorubicin | Reference Drug | MDA-MB-231 (Breast) | 2.36 | acs.org |

Correlation between Molecular Features and Target-Specific Biological Activities

Specific structural modifications can be directly correlated with distinct biological outcomes, allowing for the rational design of compounds aimed at particular diseases or molecular targets.

Anticancer Activity: For anticancer applications, the presence of a bromoacetyl substituent or a bromine atom on a methyl group at the 3-position can lead to remarkable and selective cytotoxicity against leukemia cells. nih.govnih.gov The conversion of the carboxylic acid to a specific N-phenethyl carboxamide, particularly with a morpholinyl substitution, significantly enhances antiproliferative activity. nih.gov Furthermore, a 5-bromobenzofuran-based carboxylic acid derivative was identified as a potent inhibitor of the cancer-related enzyme carbonic anhydrase IX (hCA IX) and was highly effective against triple-negative breast cancer cells (MDA-MB-231), inducing cell cycle arrest at the G2-M phase. acs.org

Antimicrobial Activity: For antimicrobial action, the introduction of halogens is a critical feature. Dichloro-substituted derivatives have demonstrated activity against Gram-positive bacteria and certain fungi, whereas mono-halogenated and non-halogenated precursors were inactive. mdpi.com The presence of hydroxyl substituents at the C-3 and C-4 positions has also been linked to good antibacterial activity. nih.gov

NF-κB Inhibition: In the context of anti-inflammatory action, modifying the benzofuran-2-carboxylic acid to an N-(substituted)phenylamide can produce potent inhibitors of NF-κB transcriptional activity. nih.gov Hydrophobic groups on the N-phenyl ring were found to enhance this inhibitory effect, suggesting a path toward developing new anti-inflammatory or anticancer agents that function through this pathway. nih.gov

Computational Chemistry and Molecular Modeling of 7 Aminobenzofuran 3 Carboxylic Acid

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the molecular level.

For 7-Aminobenzofuran-3-carboxylic acid, molecular docking simulations are employed to predict how it fits within the binding site of a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket and then scoring them based on a function that approximates the binding free energy. A lower docking score typically indicates a more favorable binding affinity.

While specific docking studies on this compound are not extensively published, studies on structurally similar benzofuran-based carboxylic acids have shown their potential to act as inhibitors for enzymes like carbonic anhydrases and cyclin-dependent kinases (CDKs). researchgate.netacs.org In a hypothetical docking scenario, this compound would be evaluated against a target like the active site of a specific enzyme or a DNA sequence. The resulting docking score would provide a quantitative estimate of its binding affinity (e.g., in kcal/mol), and the predicted binding pose would reveal its three-dimensional orientation within the target site.

The structure of this compound, featuring a planar aromatic system and hydrogen-bonding functional groups (amino and carboxylic acid), makes it a candidate for interacting with biological macromolecules. A particularly significant interaction for such planar molecules is binding within the minor groove of DNA. rsc.org Small molecules that bind to the DNA minor groove can interfere with replication and transcription, making them valuable candidates for anticancer agents. rsc.org

Docking simulations can identify the key molecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely involve:

Hydrogen Bonds: The carboxylic acid group can act as a hydrogen bond donor (from the -OH group) and acceptor (from the C=O group), while the amino group (-NH2) can act as a hydrogen bond donor. These groups can form specific hydrogen bonds with the atoms on the floor of the DNA minor groove or with amino acid residues in a protein's active site.

Electrostatic Interactions: The negatively charged carboxylate ion (at physiological pH) can form strong electrostatic interactions with positively charged residues (like arginine or lysine) in a protein or with the phosphate (B84403) backbone of DNA.

Van der Waals and Hydrophobic Interactions: The planar benzofuran (B130515) ring system can engage in favorable van der Waals and hydrophobic interactions with nonpolar regions of the binding site.

Table 1: Potential Molecular Interactions for this compound in a Biological Target

| Functional Group | Type of Interaction | Potential Interacting Partner (Example) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Amino acid residues (e.g., Asp, Asn, Ser), DNA bases |

| Amino Group (-NH2) | Hydrogen Bond Donor | Amino acid residues (e.g., Gln, Glu), DNA bases |

| Benzofuran Ring | Van der Waals / Hydrophobic | Hydrophobic pockets in proteins, DNA groove walls |

| Carboxylate Anion (-COO⁻) | Electrostatic (Ionic) | Positively charged amino acids (e.g., Lys, Arg) |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility and stability of the ligand-receptor complex. iitg.ac.inarxiv.org

For this compound, an MD simulation would typically start with the best-docked pose within a solvated biological target (e.g., DNA or a protein). The simulation, often run for nanoseconds to microseconds, would reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein/DNA backbone, researchers can assess whether the initial binding pose is stable or if the ligand shifts to a different conformation. A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. iitg.ac.in

Interaction Dynamics: MD simulations allow for the analysis of the persistence of key interactions (like hydrogen bonds) identified in docking. It can reveal which interactions are transient and which are stable throughout the simulation, providing a more accurate picture of the binding.

Solvent Effects: The simulation explicitly includes water molecules, allowing for an understanding of how they mediate or compete with the ligand-receptor interactions.

These simulations are crucial for validating docking results and for providing a more realistic representation of the molecular recognition process in a dynamic physiological environment. rsc.org

Quantum Chemical Calculations for Electronic and Vibrational Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. bohrium.commit.edu For this compound, DFT is used for:

Geometry Optimization: This process finds the lowest energy, most stable three-dimensional arrangement of the atoms in the molecule. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. Calculations for similar benzofuran carboxylic acids have often utilized basis sets such as B3LYP/6-311++G(d,p) to achieve reliable results. researchgate.net

Reactivity Analysis: The optimized structure is the starting point for calculating various molecular properties that describe the molecule's reactivity, such as the distribution of electronic charge and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. numberanalytics.commalayajournal.org These parameters help in understanding charge transfer interactions within the molecule and with other species. researchgate.net

Table 2: Representative Calculated Quantum Chemical Properties for a Benzofuran Derivative

Note: These are typical values for a molecule of this class and serve as an illustrative example. Actual values for this compound would require specific calculation.

| Parameter | Typical Value | Significance |

|---|---|---|

| EHOMO | ~ -6.0 eV | Electron-donating capability |

| ELUMO | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, mapped onto its electron density surface. wuxiapptec.com It is invaluable for predicting how a molecule will interact with other molecules.

Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors. For this compound, these regions are expected around the oxygen atoms of the carboxylic group. unizin.orglibretexts.org

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack and are favorable for interacting with negative charges. These regions are expected around the acidic hydrogen of the carboxylic group and the hydrogens of the amino group. wuxiapptec.comunizin.org

The MEP map provides a clear rationale for the molecule's hydrogen bonding capabilities and its likely points of interaction within a receptor binding site. wuxiapptec.com

No Preclinical Data Found for this compound in Requested Biological Activities

Following a comprehensive search of publicly available scientific literature, no specific preclinical data was found for this compound and its derivatives corresponding to the requested biological activities. The investigation sought to find research on its anti-inflammatory, antimicrobial, and angiogenesis-inhibiting properties.

While the broader class of benzofuran derivatives has been the subject of extensive research, showing a wide range of biological activities, information specifically pertaining to the 7-amino-substituted version of benzofuran-3-carboxylic acid is not present in the accessed databases.

Research on other isomers and derivatives of benzofuran-3-carboxylic acid has indicated potential for:

Anti-inflammatory effects , including the inhibition of nitric oxide (NO) and inflammatory cytokines.

Antimicrobial properties , with studies detailing the antibacterial and antifungal efficacy of various substituted benzofurans.

Angiogenesis inhibition , a key area in cancer research.

However, without specific studies on the this compound scaffold, it is not possible to provide the detailed analysis and data tables as requested in the article outline. The biological activity of a compound is highly dependent on its specific chemical structure, including the position and nature of its functional groups. Therefore, data from other benzofuran derivatives cannot be extrapolated to accurately describe the properties of this compound.

Further research and synthesis of this compound derivatives are required to determine their potential preclinical biological activities in the areas of inflammation, microbial infections, and angiogenesis. At present, there is a lack of published findings to construct an article based on the provided outline for this specific compound.

Preclinical Biological Activity and Mechanistic Insights of 7 Aminobenzofuran 3 Carboxylic Acid Derivatives

Inhibition of Specific Enzyme Isoforms (e.g., Carbonic Anhydrase IX/XII)

Benzofuran-based carboxylic acid derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoforms hCA IX and hCA XII. nih.govacs.org These enzymes play a crucial role in pH regulation and are often overexpressed in hypoxic tumors, contributing to cancer cell survival and proliferation. The inhibition of these specific isoforms is a validated strategy for developing novel anticancer agents.

Research has focused on synthesizing and evaluating various benzofuran (B130515) carboxylic acid derivatives for their inhibitory action against four key hCA isoforms: the cytosolic hCA I and II (off-target isoforms) and the transmembrane, tumor-associated hCA IX and XII. acs.orgnih.gov Studies have shown that certain benzofuran derivatives, particularly those featuring a benzoic acid or hippuric acid moiety linked to a benzofuran tail via a ureido linker, exhibit effective and selective inhibition of hCA IX and XII. nih.gov

For instance, a series of benzofuran derivatives with a benzoic acid group demonstrated significant inhibitory activity against the hCA IX isoform, with inhibition constants (Kᵢ) in the micromolar to submicromolar range. acs.org Specifically, compounds designated as 9b , 9e , and 9f emerged as highly potent, submicromolar inhibitors of hCA IX. nih.govacs.org These compounds displayed a favorable selectivity profile, showing weaker inhibition against the ubiquitous off-target isoforms hCA I and II. nih.govacs.org The carboxylic acid moiety is thought to contribute to the inhibitory mechanism by binding to the zinc ion in the enzyme's active site or by anchoring to the zinc-bound water molecule. nih.govmdpi.com

The selectivity of these inhibitors for the tumor-associated isoforms is a critical attribute, as it may reduce the potential for side effects associated with the inhibition of cytosolic CAs. The promising inhibitory activity and selectivity of these benzofuran-based carboxylic acids have positioned them as valuable leads for the development of new anticancer therapeutics. nih.govacs.org

Table 1: Inhibitory Activity (Kᵢ in μM) of Selected Benzofuran-Based Carboxylic Acid Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | R | R¹ | Position | hCA I (Kᵢ μM) | hCA II (Kᵢ μM) | hCA IX (Kᵢ μM) | hCA XII (Kᵢ μM) |

|---|---|---|---|---|---|---|---|

| 9a | H | CH₃ | ortho | >100 | 7.9 | 1.6 | 3.4 |

| 9b | H | CH₃ | meta | 32.8 | 10.1 | 0.91 | 2.2 |

| 9c | H | CH₃ | para | 4.5 | 3.1 | 5.1 | 0.88 |

| 9e | Br | H | meta | 33.2 | 37.0 | 0.79 | 2.3 |

| 9f | Br | H | para | 20.5 | 7.2 | 0.56 | 1.6 |

| AAZ * | - | - | - | 0.25 | 0.012 | 0.025 | 0.0058 |

*AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor used as a reference compound. Data sourced from ACS Med. Chem. Lett. 2020, 11, 5, 878–883. acs.org

Modulation of Cellular Signaling Pathways (e.g., NF-κB Translocation)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Consequently, inhibitors of NF-κB activation are considered promising therapeutic agents.

With the goal of discovering new anticancer agents that can inhibit NF-κB activity, researchers have designed and synthesized novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. nih.gov These compounds were developed based on the lead compound KL-1156 , an inhibitor of NF-κB translocation to the nucleus. nih.gov

Studies have demonstrated that these novel benzofuran derivatives can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.govresearchgate.net The investigation into structure-activity relationships revealed that hydrophobic groups on the N-phenyl ring enhanced the NF-κB inhibitory activity. nih.gov Among the synthesized compounds, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) was identified as a particularly promising lead scaffold, exhibiting both potent NF-κB inhibitory effects and significant anticancer activity against a panel of human cancer cell lines. nih.gov Further research has indicated that the potent cytotoxicity of some pyrrolobenzodiazepine (PBD) hybrids, which incorporate a benzofuran moiety, in NF-κB-dependent cancer cells provides indirect evidence of their potential as inhibitors of this transcription factor. acs.org Specifically, these hybrid molecules have shown consistent inhibition of the nuclear translocation of the p65 subunit of NF-κB. acs.org

This line of research suggests that benzofuran carboxylic acid derivatives can serve as a valuable chemical scaffold for developing new therapeutic agents that target the NF-κB signaling pathway, offering a potential mechanism for treating cancer and inflammatory conditions. nih.govresearchgate.net

Antiviral Investigations (e.g., HIV, Hepatitis C Virus, Influenza B Virus)

The benzofuran core structure has also been explored for its potential in developing antiviral agents targeting a range of viruses.

Hepatitis C Virus (HCV): The HCV NS5B RNA-dependent RNA polymerase is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov A number of benzofuran derivatives have been identified as inhibitors of this enzyme. researchgate.net For example, 2-aryl-benzofuran derivatives have demonstrated potent inhibition of the HCV NS3 helicase. d-nb.info Furthermore, compounds such as 5-methoxy-2-phenyl-benzofuran-3-carboxylic acid methylamide and 5-hydroxy-2-phenyl-benzofuran-3-carboxylic acid methylamide have been shown to exhibit antiviral activity against HCV. google.com Research into phenylalanine derivatives as HCV NS5B thumb site II inhibitors has also been conducted to overcome limitations associated with the carboxylic acid group. nih.gov One such derivative, compound 6d , showed potent antiviral activity with an EC₅₀ value of 3.717 μM. nih.gov

Human Immunodeficiency Virus (HIV): HIV-1 integrase is a key enzyme that facilitates the integration of the viral genome into the host cell's DNA, a critical step for viral replication. Diketo acids are a well-known class of HIV-1 integrase inhibitors. researchgate.net Research has extended to indole (B1671886) β-diketo acid derivatives, with some compounds showing anti-integrase activity at low micromolar concentrations. researchgate.net While direct studies on 7-aminobenzofuran-3-carboxylic acid are limited in this context, the broader class of benzofuran derivatives has been investigated. For instance, 3-aminobenzofuran derivatives have been explored in the development of HIV protease inhibitors. acs.org The development of sulfonamide derivatives, some of which are clinically used HIV protease inhibitors like amprenavir, highlights the potential for varied chemical structures in anti-HIV drug design. researchgate.net

Influenza B Virus: Influenza viruses are a persistent global health threat, and the development of new antiviral drugs is crucial to combat seasonal epidemics and potential pandemics. orgchemres.org While research specifically on this compound derivatives against influenza B is not prominent, related carboxylic acid compounds have been investigated as potential inhibitors. A molecular docking study explored the binding affinity of several carboxylic acid derivatives to the influenza B virus neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. orgchemres.org The study identified that THP3b (5-amino-1-(2-ethylbutanoyl)-6-((fluorocarbonyl)amino)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid) had a strong predicted binding affinity, suggesting its potential as a drug candidate. orgchemres.org Other studies have focused on compounds like anthraquinone-2-carboxylic acid (A2CA) , which has shown antiviral activity against various influenza strains by mitigating the activation of the RIG-I/STAT1 signaling pathway. mdpi.com

Future Directions and Emerging Research Avenues for 7 Aminobenzofuran 3 Carboxylic Acid

Development of Novel Synthetic Routes for Scalable Production

The increasing interest in benzofuran (B130515) derivatives for pharmaceutical applications has driven the development of innovative and efficient synthetic methodologies. nih.gov A key challenge remains the scalable production of specifically substituted benzofurans like 7-aminobenzofuran-3-carboxylic acid to meet potential demand for preclinical and clinical studies.

Future research will likely focus on refining catalytic strategies to improve yield, reduce costs, and enhance environmental compatibility. Recent advancements include the use of various metal-based catalysts:

Palladium and Copper Catalysis: Palladium and copper catalysts have been effectively used in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to form the benzofuran ring. acs.org Similarly, copper-catalyzed reactions have been employed for the synthesis of diverse benzofuran derivatives. nih.gov

Ruthenium-Based Catalysis: Ruthenium catalysts have enabled the synthesis of benzofurans via C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation. nih.gov

One-Pot Reactions: The development of one-pot, multi-component reactions represents a significant step towards scalability. For instance, a cesium carbonate (Cs2CO3)-mediated strategy allows for the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofuran derivatives in as little as 10-20 minutes, a method that has proven suitable for gram-scale synthesis. acs.org

Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it often leads to dramatically enhanced reaction rates and improved yields for heterocyclic compounds. researchgate.net The Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, can also be adapted for the synthesis of these scaffolds. researchgate.net Future efforts will aim to adapt these modern synthetic strategies to produce this compound and its derivatives in a cost-effective and scalable manner.

Advanced SAR and Lead Optimization through Combinatorial Approaches

Structure-Activity Relationship (SAR) studies are crucial for transforming a lead compound into a viable drug candidate. For this compound, advanced SAR and lead optimization will be driven by combinatorial chemistry and high-throughput screening. Combinatorial synthesis allows for the rapid generation of large libraries of related compounds by systematically modifying different parts of the molecular scaffold. acs.org This approach enables a comprehensive exploration of the chemical space around the core structure to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

For benzofuran-based carboxylic acids, SAR studies have already revealed key insights. For example, in a series of benzofuran-based carboxylic acid derivatives designed as carbonic anhydrase (CA) inhibitors, substitutions on a benzoic acid moiety linked to the benzofuran core significantly influenced inhibitory activity and selectivity against different CA isoforms. acs.orgacs.org

Table 1: SAR Findings for Benzofuran Carboxylic Acid Derivatives as Carbonic Anhydrase IX Inhibitors

| Compound | R1 (at position 5) | R2 (Benzoic Acid Position) | Linker | hCA IX Inhibition KI (µM) |

|---|---|---|---|---|

| 9a | H | p-COOH | Ureido | 5.1 |

| 9b | H | m-COOH | Ureido | 0.91 |

| 9e | Br | m-COOH | Ureido | 0.79 |

| 9f | Br | o-COOH | Ureido | 0.56 |

Data sourced from ACS Medicinal Chemistry Letters. acs.orgacs.org

As the table demonstrates, moving the carboxylic acid from the para (9a) to the meta (9b) position on the appended phenyl ring increased potency over five-fold. Furthermore, introducing a bromine atom at the 5-position of the benzofuran ring (9e) and moving the carboxyl group to the ortho position (9f) led to further enhancements in inhibitory activity. acs.org Future combinatorial libraries will likely explore a wider range of substituents at the 7-amino group, the carboxylic acid at position 3, and other positions on the benzofuran ring to optimize for various therapeutic targets.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

Understanding a compound's precise mechanism of action is fundamental to its development as a therapeutic agent. While classical biochemical assays are informative, the integration of multi-omics data (genomics, proteomics, metabolomics) offers a holistic view of the cellular response to a drug candidate. This approach is an emerging and powerful tool for the mechanistic elucidation of novel compounds like this compound.

For example, a comparative proteomic analysis was used to uncover the mechanisms by which certain carboxylic acids inhibit melanogenesis. mdpi.com This study revealed that the compounds not only directly inhibited the target enzyme, tyrosinase, but also downregulated the expression of 83 other proteins, providing a broader understanding of their cellular impact. mdpi.com Similarly, studying the mechanism of zirconium-catalyzed amidation reactions has involved a combination of kinetics, NMR spectroscopy, and DFT calculations to understand the catalytic cycle at a molecular level. nih.gov

For this compound derivatives, a multi-omics approach could:

Identify Primary and Secondary Targets: Uncover the full spectrum of proteins and pathways that interact with the compound, potentially revealing unexpected therapeutic opportunities or off-target effects.

Elucidate Resistance Mechanisms: Analyze how cells adapt to long-term exposure to the compound, providing insights into potential clinical resistance.

Discover Biomarkers: Identify molecular signatures (e.g., changes in protein or metabolite levels) that correlate with the compound's efficacy, which can be used for patient stratification in future clinical trials.

This comprehensive mechanistic profiling represents a critical future step in the rational development of this class of compounds.

Exploration of New Therapeutic Targets and Applications

The benzofuran scaffold is a versatile starting point for developing agents against a multitude of diseases. rsc.org While initial research may focus on a specific activity, future directions will undoubtedly involve screening this compound and its derivatives against a broader range of therapeutic targets.

Emerging research on related benzofuran compounds highlights several promising areas:

Anticancer Therapy: Benzofuran derivatives have shown significant potential as anticancer agents. semanticscholar.org Specific analogues have demonstrated potent inhibitory activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (PC-3), and glioblastoma (U-87 MG). rsc.orgnih.gov Proximicin analogues containing a benzofuran moiety exhibited higher antiproliferative activity against glioblastoma cells than the standard-of-care drug temozolomide. nih.gov

Enzyme Inhibition: Beyond their anticancer effects, these compounds can be potent and selective enzyme inhibitors. Derivatives have been developed as submicromolar inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are important targets in oncology. acs.orgacs.orgresearchgate.net

Antimicrobial Agents: Halogenated derivatives of benzofuran-3-carboxylic acids have demonstrated activity against Gram-positive bacteria and Candida strains, suggesting potential applications as novel antimicrobial agents. mdpi.com

Antioxidant and Anti-inflammatory Activity: Many benzofuran compounds exhibit antioxidant and anti-inflammatory properties, making them interesting candidates for treating diseases associated with oxidative stress and inflammation. rsc.orgresearchgate.netnih.gov

Table 2: Investigated Therapeutic Targets for Benzofuran Derivatives

| Therapeutic Area | Specific Target / Cell Line | Type of Benzofuran Derivative | Reference |

|---|---|---|---|

| Oncology | Carbonic Anhydrase IX & XII | Benzofuran-based carboxylic acids | acs.org, acs.org |

| Breast Cancer (MCF-7) | Benzofuran-substituted chalcones | rsc.org | |

| Glioblastoma (U-87 MG) | Aminobenzofuran-containing proximicin analogues | nih.gov | |

| Infectious Disease | Gram-positive bacteria (S. aureus) | Halogenated benzofuran-3-carboxylic acids | mdpi.com |

The unique substitution pattern of this compound provides a novel chemical framework. Systematic screening of libraries based on this core structure against diverse biological targets will be a key driver of future research, potentially uncovering new and valuable therapeutic applications.

Q & A

Basic: What are the established synthetic routes for 7-aminobenzofuran-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step protocols:

- Precursor Selection : Start with halogenated benzofuran-carboxylic acid derivatives (e.g., 7-chloro analogs) for nucleophilic substitution. For example, describes a chloro-substituted benzofuran-carboxylic acid (32565-18-7) that can serve as a precursor for amination .

- Amination Conditions : Use ammonia or protected amines under catalytic conditions (e.g., Pd/C or CuI) to introduce the amino group. Temperature (80–120°C) and solvent polarity (DMF vs. THF) critically affect substitution efficiency and byproduct formation.

- Protection/Deprotection Strategies : Protect the carboxylic acid group during amination to avoid side reactions. For example, methyl ester protection followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of ammonia) and reaction time (12–24 hrs) to maximize yield (>70%).

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions on the benzofuran core. For example, the amino group’s chemical shift appears at δ 5.2–6.0 ppm (¹H) in DMSO-d₆, while the carboxylic acid proton is absent due to exchange broadening .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, especially for regioisomeric byproducts.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₉H₇NO₃ = 193.16 g/mol) with <2 ppm error. ESI-MS in negative ion mode detects the deprotonated carboxylic acid [M–H]⁻ .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. For example, calculate the energy barrier for amination at the 7-position vs. competing sites (e.g., 4- or 5-positions) .

- Solvent Effects : Simulate solvation models (e.g., PCM) to compare reaction pathways in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

- Hammett Parameters : Correlate substituent electronic effects (σ values) with reaction rates. The electron-withdrawing carboxylic acid group at position 3 enhances electrophilicity at position 7, favoring amination .

Advanced: How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

- Standardized Protocols :

- Solvent Screening : Test solubility in DMSO, MeOH, and aqueous buffers (pH 4–10) using dynamic light scattering (DLS) to detect aggregation.

- Temperature Control : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic solubility.

- Data Reconciliation : Cross-reference with structurally analogous compounds. For example, 7-hydroxycoumarin-3-carboxylic acid (779-27-1) shows pH-dependent solubility due to ionization of the carboxylic acid group .

Advanced: What strategies are effective for resolving regioisomeric impurities during synthesis?

Methodological Answer:

- Chromatographic Separation :

- HPLC : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water to separate regioisomers (e.g., 7-amino vs. 5-amino derivatives).

- Ion-Exchange Chromatography : Exploit differences in pKa (carboxylic acid vs. amino group) for selective retention.

- Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to isolate the desired isomer. highlights recrystallization from ethanol/water for similar benzofuran derivatives .

Advanced: How can researchers optimize reaction conditions to minimize decarboxylation during functionalization?

Methodological Answer:

- Temperature Control : Limit reactions to <80°C to prevent thermal decarboxylation.

- Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) during harsh reactions (e.g., metal catalysis) .

- Catalyst Screening : Use Pd(OAc)₂/Xantphos systems for milder amination conditions compared to traditional Cu-mediated protocols, reducing side reactions .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the amino group.

- Stability Tests : Monitor degradation via HPLC over 6 months. (for a related compound) recommends avoiding acids and strong oxidizers to prevent decomposition .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound?

Methodological Answer:

- Tracer Studies : Synthesize ¹⁵N-labeled derivatives to track amino group participation in reactions (e.g., amide bond formation) via MS/MS fragmentation patterns.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., N–H bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.